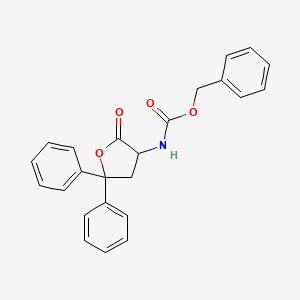

Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate

Description

Properties

CAS No. |

65427-46-5 |

|---|---|

Molecular Formula |

C24H21NO4 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

benzyl N-(2-oxo-5,5-diphenyloxolan-3-yl)carbamate |

InChI |

InChI=1S/C24H21NO4/c26-22-21(25-23(27)28-17-18-10-4-1-5-11-18)16-24(29-22,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,27) |

InChI Key |

ZEVQPWWNUFPVMD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5,5-Diphenyloxolan-2-one Intermediate

The key intermediate, 5,5-diphenyloxolan-2-one, can be synthesized by cyclization of appropriate diphenyl-substituted precursors. A common approach involves:

- Starting from diphenyl-substituted diols or hydroxy acids

- Cyclization under acidic or basic catalysis to form the oxolanone ring

This step is critical as it establishes the core oxolanone structure with the diphenyl substitution at the 5-position.

Functionalization at the 3-Position

The 3-position of the oxolan ring is then functionalized to introduce a suitable leaving group or reactive site for carbamate formation. This can be achieved by:

- Halogenation (e.g., bromination) at the 3-position

- Activation via formation of a 3-hydroxy or 3-amino intermediate

Carbamate Formation

The final step involves the reaction of the 3-functionalized oxolanone with benzyl chloroformate (Cbz-Cl) or benzyl isocyanate to form the carbamate linkage. Typical conditions include:

- Use of a base such as triethylamine or sodium hydride to deprotonate the nucleophile

- Reaction in an aprotic solvent like dichloromethane or tetrahydrofuran

- Temperature control to avoid side reactions

This step yields benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate with high specificity.

Representative Preparation Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Diphenyl diol + acid catalyst, reflux | 75-85 | Formation of 5,5-diphenyloxolan-2-one |

| 2 | Halogenation | N-bromosuccinimide (NBS), inert solvent | 80-90 | Selective bromination at 3-position |

| 3 | Carbamate formation | Benzyl chloroformate, triethylamine, DCM | 70-80 | Formation of carbamate group |

Research Findings and Optimization

- Selectivity: The cyclization step requires precise control of pH and temperature to avoid polymerization or side reactions. Acidic conditions favor ring closure but may lead to decomposition if too harsh.

- Functionalization: Halogenation at the 3-position is highly regioselective when using NBS under controlled temperature (0–5 °C), minimizing over-bromination.

- Carbamate coupling: Using benzyl chloroformate with a mild base in anhydrous conditions improves yield and purity. Excess base can lead to side reactions, so stoichiometric balance is critical.

- Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) is effective for isolating the pure product.

Analytical Characterization

- Melting Point: Typically observed in the range of 91–93 °C, consistent with literature values for similar carbamate derivatives.

- Spectroscopy:

- NMR (1H and 13C): Confirms the presence of benzyl, oxolanone, and diphenyl groups.

- IR: Characteristic carbamate C=O stretch near 1700 cm⁻¹ and oxolanone carbonyl absorption.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C21H19NO4.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl (2-hydroxy-5,5-diphenyloxolan-3-yl)carbamate.

Scientific Research Applications

Agricultural Applications

2.1 Pesticide Development

Carbamates are widely used as pesticides due to their ability to inhibit cholinesterase in pests. Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate could be explored as a novel pesticide formulation. Its effectiveness against various pests while being less toxic to non-target species is a significant area of research .

2.2 Case Study: Carbamate Poisoning

A case study highlighted the effects of carbamate poisoning in agricultural workers, demonstrating the need for safer alternatives in pesticide formulations. The cognitive deficits observed in poisoned individuals underscore the potential risks associated with traditional carbamate pesticides . Thus, developing safer derivatives like this compound could mitigate these risks.

Neuropharmacological Insights

3.1 Cholinergic System Interaction

This compound's interaction with the cholinergic system is critical for its application in neuropharmacology. Studies indicate that compounds affecting this system can lead to significant cognitive enhancements or impairments depending on their mechanism of action .

3.2 Long-term Effects of Cholinesterase Inhibitors

Research involving long-term exposure to cholinesterase inhibitors has shown persistent neuropsychological effects even after acute toxicity has resolved. This highlights the importance of understanding the pharmacodynamics of compounds like this compound for therapeutic applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest structural analogs, as identified in pharmacopeial and synthetic chemistry databases (), share the benzyl carbamate group but diverge in their cyclic substituents. For example:

- Boron-containing analogs (e.g., CAS 2096334-55-1) replace the diphenyloxolan ring with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- Methyl-substituted analogs (e.g., CAS 2377606-15-8) introduce methyl groups on the phenyl ring adjacent to the carbamate.

These differences significantly alter reactivity and applications.

Comparative Data Table

| CAS No. | Structural Features | Similarity Score | Key Properties/Applications |

|---|---|---|---|

| 363186-06-5 (Target) | 2-Oxo-5,5-diphenyloxolan-3-yl carbamate | 1.00 (Reference) | High lipophilicity; potential use in sterically hindered reactions or as a chiral intermediate |

| 2096334-55-1 | Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | 0.96 | Boron ester enables Suzuki-Miyaura cross-coupling; used in aryl-aryl bond formation |

| 2377606-15-8 | Benzyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | 0.95 | Enhanced electron-withdrawing effects; intermediates in medicinal chemistry |

| 1314397-95-9 | Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)carbamate | 0.95 | Extended aromatic system improves π-π stacking; suited for OLED or polymer chemistry |

Research Findings and Functional Implications

Reactivity and Stability

- Target Compound : The 5,5-diphenyloxolan ring increases steric hindrance, likely reducing nucleophilic attack at the carbamate carbonyl group compared to less hindered analogs. This could enhance stability in acidic or basic conditions .

- Boron-containing Analogs : The dioxaborolane group facilitates Suzuki-Miyaura cross-coupling reactions, making these analogs valuable in synthesizing biaryl structures .

Chirality and Crystallography

- The target compound’s stereochemistry at the 3-position (carbamate attachment) may require enantiomorph-polarity estimation methods, such as Flack’s parameter, to resolve ambiguities in non-centrosymmetric crystals .

- Boron analogs, often achiral due to symmetric substitution, avoid such complexities but lack stereochemical diversity .

Biological Activity

Benzyl (2-oxo-5,5-diphenyloxolan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C₁₈H₁₉N₁O₃

- Molecular Weight : 299.35 g/mol

- CAS Number : Not specifically listed, but related compounds can be found under various CAS numbers.

This compound is believed to exhibit biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways associated with various diseases.

Anticancer Activity

Research has indicated that benzyl carbamates can possess anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines by triggering mitochondrial pathways and inhibiting anti-apoptotic proteins.

Neuroprotective Effects

Some derivatives of benzyl carbamates have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may inhibit tau oligomer formation, which is critical in conditions like Alzheimer's disease. This activity suggests a potential role in treating neurodegenerative disorders.

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects of benzyl carbamates on various cancer cell lines.

- Findings : The compound exhibited significant cytotoxicity against breast and prostate cancer cells, with IC50 values indicating effective concentration levels for therapeutic use.

-

Neuroprotection Study :

- Objective : To assess the effects of this compound on tau pathology.

- Results : In vitro studies revealed a reduction in tau oligomerization and improved neuronal survival rates in models mimicking Alzheimer's disease.

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.